molecular formula C15H15BrO3 B7869912 (4-Bromophenyl)(2,4-dimethoxyphenyl)methanol

(4-Bromophenyl)(2,4-dimethoxyphenyl)methanol

Cat. No.: B7869912
M. Wt: 323.18 g/mol
InChI Key: SGLPPTHLVWQNJZ-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(2,4-dimethoxyphenyl)methanol is an organic compound that belongs to the class of aromatic alcohols It is characterized by the presence of a bromine atom on the phenyl ring and two methoxy groups on another phenyl ring, connected through a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromophenyl)(2,4-dimethoxyphenyl)methanol typically involves the reaction of 4-bromoacetophenone with 2,4-dimethoxybenzaldehyde. The reaction is carried out in the presence of a base such as sodium hydroxide in ethanol, leading to the formation of a chalcone intermediate. This intermediate is then reduced to yield the desired methanol compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)(2,4-dimethoxyphenyl)methanol can undergo several types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: The major products are (4-Bromophenyl)(2,4-dimethoxyphenyl)ketone or aldehyde.

    Reduction: The major product is (2,4-dimethoxyphenyl)methanol.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted phenyl derivatives.

Scientific Research Applications

(4-Bromophenyl)(2,4-dimethoxyphenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromophenyl)(2,4-dimethoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and methoxy groups can influence its binding affinity and specificity. The compound may act as an inhibitor or activator of certain biological pathways, depending on its structural configuration and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromophenyl)(3-hydroxy-5-methyl-2-furyl)methanone
  • (3-Bromo-4,5-dimethoxyphenyl)methanol
  • (2-Bromophenyl)(diphenyl)methanol

Uniqueness

(4-Bromophenyl)(2,4-dimethoxyphenyl)methanol is unique due to the specific positioning of the bromine atom and methoxy groups, which can significantly affect its chemical reactivity and biological activity. This structural uniqueness allows it to be used in specialized applications where other similar compounds may not be as effective .

Properties

IUPAC Name

(4-bromophenyl)-(2,4-dimethoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO3/c1-18-12-7-8-13(14(9-12)19-2)15(17)10-3-5-11(16)6-4-10/h3-9,15,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLPPTHLVWQNJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(C2=CC=C(C=C2)Br)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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